Methyl 4-(4-aminophenoxy)butanoate
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Overview
Description
Methyl 4-(4-aminophenoxy)butanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of butanoic acid and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenoxy)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenol with butyric anhydride to form 4-(4-aminophenoxy)butanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-(4-aminophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-aminophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitrophenoxy)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 4-(4-aminophenoxy)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(4-aminophenoxy)butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(4-aminophenoxy)butanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3 |
InChI Key |
LVLZILAEKZZEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
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